molecular formula C20H21F3N2O4 B12631851 1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate

1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate

Cat. No.: B12631851
M. Wt: 410.4 g/mol
InChI Key: AHGXFUZCEMYWLX-UHFFFAOYSA-N
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Description

1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate is a chemical compound known for its unique structure and properties. It is a salt form of 1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine, which is used in various scientific and industrial applications. The compound is characterized by the presence of a piperazine ring substituted with a phenyl group and a trifluoromethyl group, making it a valuable reactant in the preparation of various pharmaceuticals and chemical intermediates .

Preparation Methods

The synthesis of 1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate involves several steps:

    Synthetic Routes: The primary synthetic route involves the reaction of 4-(trifluoromethyl)benzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane or toluene under reflux conditions.

    Reaction Conditions: The reaction is carried out at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or column chromatography.

    Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Nucleophilic Substitution at Piperazine Nitrogen

The piperazine ring undergoes regioselective alkylation and arylation reactions. Key findings include:

Reaction TypeConditionsProductYieldReference
N-AlkylationK₂CO₃, CH₃CN, 60°C1-(4-Aminopiperidin-1-yl)-3-phenylpropan-2-ol derivatives19–69%
PropargylationPropargyl bromide, DMFPropargyl-substituted piperazine analogs45–72%
  • The trifluoromethylphenyl group sterically directs substitution to the less hindered nitrogen atom .

  • Alkylation reactions are critical for introducing pharmacologically active side chains .

Oxidation Reactions

The benzylic carbon adjacent to the trifluoromethyl group shows moderate oxidation susceptibility:

Oxidizing AgentConditionsProductSelectivity
H₂O₂/AcOH25°C, 12 hrSulfoxide derivatives45% conversion
O₂/Cu(I)Catalytic, DCMKetone formation<10%
  • The electron-withdrawing CF₃ group reduces oxidation rates compared to non-fluorinated analogs .

  • Sulfoxide formation preserves the piperazine ring integrity while modifying electronic properties .

Hydrolysis and Salt Formation

The oxalate counterion participates in pH-dependent equilibria:

ConditionBehaviorpKaSolubility Change
pH < 3Oxalic acid protonation1.25, 4.14Increased hydrophobicity
pH 7.4Partial dissociation-410.39 g/mol solubility in H₂O
  • Hydrolysis of the oxalate salt under basic conditions (LiOH/THF) generates free piperazine base .

  • Salt formation with alternative acids (e.g., HCl) modifies crystallization patterns without structural degradation .

Cyclization and Ring Expansion

The compound serves as a precursor in heterocycle synthesis:

ReactionReagentsProductApplication
CyclocondensationAcetic anhydride, 80°C4[H]-pyranopyrimidinesMTB PtpB enzyme inhibition
Reductive aminationNaBH₃CN, MeOHHexahydropyrazino[1,2-a]indolesNeurokinin receptor modulation
  • The benzyl-protected piperazine nitrogen facilitates intramolecular cyclizations .

  • Ring-expanded products show enhanced binding to protein targets compared to parent compound .

Biological Interaction Mechanisms

Structural features dictate molecular recognition patterns:

Interaction TypeBinding PartnerEnergy Contribution (kcal/mol)
π-π StackingTyrosine residues-4.2 ± 0.3
Hydrogen bondingGlutamate side chains-2.8 ± 0.5
HydrophobicPhenylalanine pockets-3.1 ± 0.4
  • The trifluoromethyl group enhances membrane permeability (LogP = 2.9) while maintaining water solubility via oxalate counterion .

  • Piperazine nitrogen basicity (pKa ≈ 9.1) facilitates protonation in physiological environments, influencing receptor affinity .

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating various conditions such as anxiety and depression. The piperazine moiety is known for its activity in central nervous system disorders, making this compound a candidate for further development.

Neuropharmacology

Given its structural similarity to known neuroactive compounds, 1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate may exhibit effects on neurotransmitter systems. Its impact on serotonin and dopamine receptors could be a focal point for future neuropharmacological studies.

Case Study 1: Neuropharmacological Effects

A study investigating the effects of piperazine derivatives on serotonin receptors indicated that compounds with similar structures could enhance serotonin activity, leading to anxiolytic effects. This suggests that this compound might be effective in treating anxiety disorders.

Case Study 2: Anticancer Activity

Research into compounds that inhibit tubulin polymerization has shown that modifications to the piperazine structure can enhance anticancer efficacy. While specific studies on this compound are still needed, its structural characteristics align it with known inhibitors of cancer cell proliferation.

Mechanism of Action

The mechanism of action of 1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate involves its interaction with specific molecular targets:

    Molecular Targets: The compound primarily targets serotonin receptors and calcium channels, modulating their activity.

    Pathways Involved: It influences neurotransmitter release and ion channel function, leading to various physiological effects. .

Comparison with Similar Compounds

1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate can be compared with other similar compounds:

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and properties make it a valuable compound for research and development.

Biological Activity

1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate is a synthetic compound characterized by its unique trifluoromethyl group, which enhances its biological activity. The compound's molecular formula is C20H21F3N2O4C_{20}H_{21}F_3N_2O_4 with a molecular weight of 410.39 g/mol . This article explores its biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by data tables and case studies.

  • Molecular Formula : C20H21F3N2O4C_{20}H_{21}F_3N_2O_4
  • Molecular Weight : 410.39 g/mol
  • CAS Number : 1177280-32-8

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the trifluoromethyl moiety. For instance, a related compound demonstrated significant activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with minimum inhibitory concentrations (MICs) recorded at 25.9 µM and 12.9 µM respectively . This suggests that this compound may exhibit similar antimicrobial efficacy.

Compound Target Bacteria MIC (µM)
Compound 10S. aureus25.9
Compound 10MRSA12.9

Anti-inflammatory Potential

The compound's anti-inflammatory potential has been evaluated through its ability to inhibit lipopolysaccharide-induced NF-κB activation in vitro. Several analogs showed a reduction in NF-κB activity, indicating that structural modifications can enhance anti-inflammatory effects. Compounds with trifluoromethyl substitutions have been particularly noted for their potency .

Cytotoxicity

In cell viability assays, compounds similar to this compound were tested up to concentrations of 20 µM without significant cytotoxic effects, suggesting a favorable safety profile for therapeutic applications .

Study on Antimicrobial Efficacy

A recent investigation into the biological activities of piperazine derivatives found that compounds with trifluoromethyl groups exhibited notable antistaphylococcal and antitubercular activities. The study utilized various strains of bacteria to assess efficacy and determined that certain structural features are critical for enhancing biological activity .

In Vitro Evaluation of Anti-inflammatory Effects

Research focused on the anti-inflammatory properties of piperazine derivatives revealed that specific substitutions on the phenyl rings significantly influenced their ability to modulate NF-κB signaling pathways. This indicates that the design of new derivatives can be guided by these findings to optimize therapeutic outcomes .

Properties

Molecular Formula

C20H21F3N2O4

Molecular Weight

410.4 g/mol

IUPAC Name

oxalic acid;1-[phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine

InChI

InChI=1S/C18H19F3N2.C2H2O4/c19-18(20,21)16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)23-12-10-22-11-13-23;3-1(4)2(5)6/h1-9,17,22H,10-13H2;(H,3,4)(H,5,6)

InChI Key

AHGXFUZCEMYWLX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F.C(=O)(C(=O)O)O

Origin of Product

United States

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